



AF 555 carboxylic acid for flow cytometry applications.

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Compound of Interest		
Compound Name:	AF 555 carboxylic acid	
Cat. No.:	B12364350	Get Quote

An in-depth guide to utilizing **AF 555 Carboxylic Acid** for the fluorescent labeling of antibodies and subsequent application in flow cytometry. This document provides researchers, scientists, and drug development professionals with comprehensive protocols, from dye activation to final cell analysis, alongside essential technical data and visual workflows.

Application Note: AF 555 Conjugates in Flow Cytometry

Introduction AF 555 is a bright, photostable, and hydrophilic orange-fluorescent dye, making it an excellent choice for labeling biological molecules for fluorescence-based detection. With an excitation maximum at 555 nm and an emission maximum at approximately 565 nm, it is well-suited for the common laser lines available on most flow cytometers (e.g., 561 nm).[1][2][3] AF 555 Carboxylic Acid is the non-reactive form of the dye, which can be chemically activated to conjugate to primary amines on target proteins, such as antibodies.[1][4]

The most robust method for this conjugation involves a two-step process using a carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5][6] This converts the inert carboxylic acid into a stable, amine-reactive NHS ester, which then efficiently forms a covalent amide bond with lysine residues on the antibody.[5][7] The resulting AF 555-labeled antibody can be used to specifically identify and quantify cell populations and biomarkers in flow cytometry.[8]

Key Advantages for Flow Cytometry:



- High Photostability: Resists photobleaching during prolonged exposure to laser illumination.
- Bright Fluorescence: Provides a strong signal-to-noise ratio for clear identification of positive populations.
- pH Insensitivity: Maintains consistent fluorescence across a broad physiological pH range.
- Hydrophilicity: Reduces the likelihood of aggregation and non-specific binding of the antibody conjugate.[4]

Quantitative Data Summary

The following tables provide key quantitative parameters for AF 555 dye and its application in antibody conjugation and flow cytometry.

Table 1: Spectral and Physicochemical Properties of AF 555

Property	Value	Reference
Excitation Maximum (λex)	~555 nm	[1][2]
Emission Maximum (λem)	~565 nm	[1][2]
Recommended Laser Line	561 nm Yellow-Green	[3]
Common Filter Set	TRITC / Cy3	[1]
Reactive Form	Carboxylic Acid	[1][4]
Activated Form	NHS Ester	[5][6]

| Target Functional Group | Primary Amines (-NH2) |[9][10] |

Table 2: Recommended Parameters for Antibody Conjugation & Flow Cytometry



Parameter	Recommended Value	Reference
Antibody Conjugation		
Antibody Purity	>90% (Free of amine- containing stabilizers like Tris, BSA)	[11]
Antibody Concentration	1 - 5 mg/mL	[11]
Conjugation Buffer pH	8.3 - 8.5 (Sodium Bicarbonate)	[12][13]
EDC/NHS Molar Excess (to Dye)	2-10 mM EDC, 5-20 mM NHS (Typical)	[10]
Dye:Protein Molar Ratio	5:1 to 15:1 (Optimization recommended)	[14]
Reaction Time	1 - 2 hours at Room Temperature	[12][15]
Optimal Degree of Labeling (DOL)	4 - 7 dyes per IgG antibody	[12]
Cell Staining for Flow Cytometry		
Cell Concentration	1 x 10 ⁶ cells/mL	[16]
Staining Incubation Time	20 - 30 minutes	[8]
Staining Incubation Temperature	2 - 8°C (on ice)	[8][17]

| Staining Condition | Protected from light |[8][17] |

Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the activation of **AF 555 carboxylic acid**, conjugation to an antibody, and subsequent use in a typical flow cytometry staining experiment.



Protocol 1: Activation of AF 555 Carboxylic Acid to AF 555-NHS Ester

This protocol describes the conversion of the non-reactive carboxylic acid to an amine-reactive NHS ester using EDC and Sulfo-NHS (a water-soluble variant of NHS).[5][6]

Materials:

- AF 555 Carboxylic Acid
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Anhydrous Dimethylsulfoxide (DMSO)

Methodology:

- Prepare Dye Solution: Immediately before use, dissolve AF 555 carboxylic acid in anhydrous DMSO to a concentration of 10 mg/mL.
- Prepare Activation Reagents: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.
- Activation Reaction: a. In a microcentrifuge tube, combine the dissolved AF 555 carboxylic acid with a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer. b.
 The final reaction volume should be kept small, and the concentration of reactants should be high to ensure efficiency. c. Incubate for 15-30 minutes at room temperature, protected from light.
- Proceed Immediately: The resulting AF 555-NHS ester is moisture-sensitive and should be used immediately in the antibody conjugation protocol that follows.



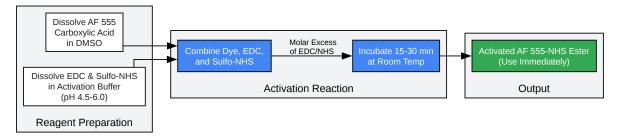


Diagram 1: AF 555 Carboxylic Acid Activation Workflow

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Diagram 1: AF 555 Carboxylic Acid Activation Workflow

Protocol 2: Conjugation of Activated AF 555-NHS to an Antibody

This protocol details the labeling of an antibody with the freshly prepared AF 555-NHS ester.

Materials:

- Antibody (in an amine-free buffer like PBS or MES)
- Freshly activated AF 555-NHS Ester (from Protocol 1)
- Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification Column (e.g., Sephadex G-25)

Methodology:

 Prepare Antibody: a. Ensure the antibody is at a concentration of at least 1-2 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange. b. Add Conjugation Buffer to the antibody solution to achieve a final pH of 8.3-8.5. This is critical for the reaction with primary amines.[12][13]



- Labeling Reaction: a. Add the activated AF 555-NHS ester solution to the antibody solution.
 The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 is common.[14] b. Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.[12]
- Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes.
- Purify Conjugate: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., G-25). Elute with PBS.
- Characterize Conjugate: a. Measure the absorbance at 280 nm (for protein) and 555 nm (for dye). b. Calculate the protein concentration and the Degree of Labeling (DOL). An optimal DOL for an IgG antibody is typically between 4 and 7.[12]
- Storage: Store the purified conjugate at 2-8°C, protected from light. For long-term storage, add a stabilizing protein like BSA and consider aliquoting and freezing at -20°C.[12]

Protocol 3: Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for staining suspended cells with the AF 555-conjugated antibody.[16][17]

Materials:

- AF 555-conjugated antibody
- Cell Suspension (e.g., PBMCs, cultured cells)
- Staining Buffer: PBS with 0.5% BSA and 0.05% Sodium Azide[16]
- (Optional) Fc Receptor Blocking Reagent
- (Optional) Viability Dye

Methodology:

Methodological & Application





- Prepare Cells: a. Start with a single-cell suspension. Adjust the cell count to 1 x 10⁶ cells in a 100 μL volume of cold Staining Buffer per tube.[16]
- (Optional) Fc Block: To reduce non-specific binding, add an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.[16]
- Antibody Staining: a. Add the predetermined optimal amount of AF 555-conjugated antibody to the cell suspension. b. Vortex gently and incubate for 20-30 minutes at 2-8°C (on ice) in the dark.[8]
- Wash Cells: a. Add 2 mL of cold Staining Buffer to each tube. b. Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.[16] c. Repeat the wash step one more time.
- (Optional) Viability Staining: If a viability dye is used, follow the manufacturer's protocol.
- Resuspend and Analyze: a. Resuspend the cell pellet in 300-500 μL of Staining Buffer. b.
 Analyze the samples on a flow cytometer as soon as possible. The AF 555 signal is typically detected in a channel appropriate for TRITC or PE.



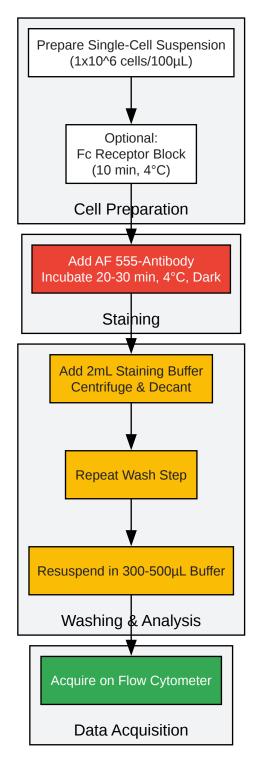


Diagram 2: Flow Cytometry Staining Workflow

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